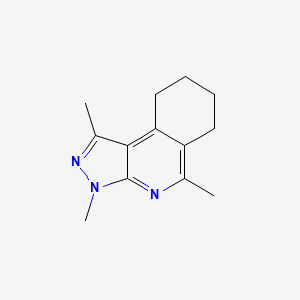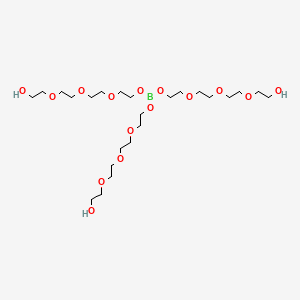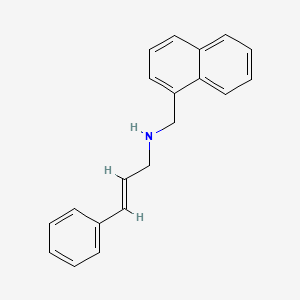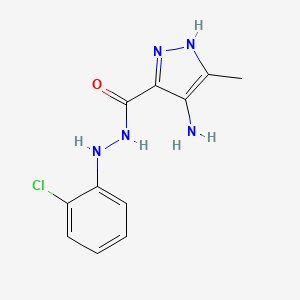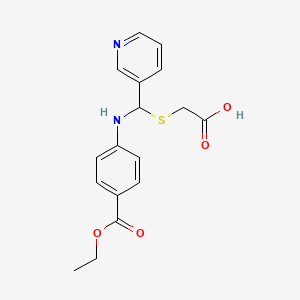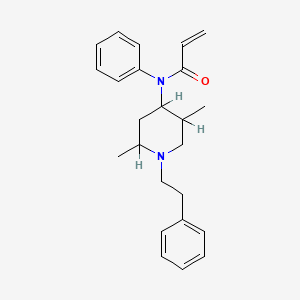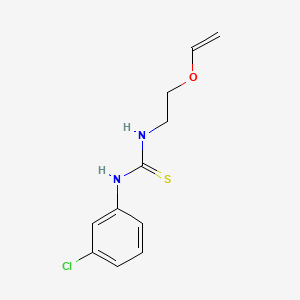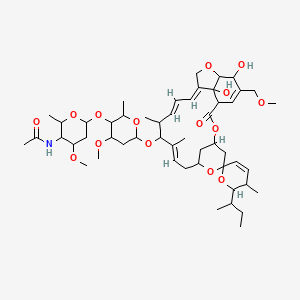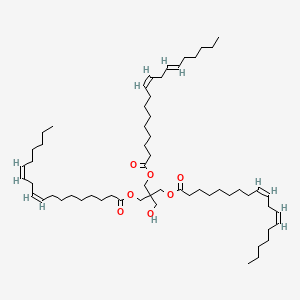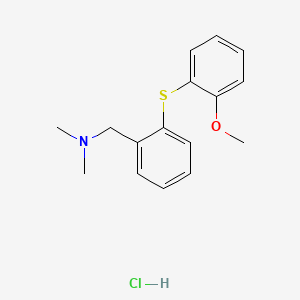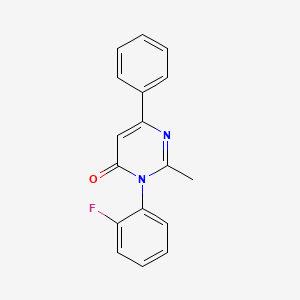
Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 297-954-5, also known as Cymbopogon winterianus herb oil, is an essential oil obtained from the herbs of the plant Cymbopogon winterianus, commonly known as Java citronella. This compound is widely used in various industries due to its unique chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cymbopogon winterianus herb oil is primarily extracted through steam distillation of the fresh or partially dried leaves of the Cymbopogon winterianus plant. The process involves passing steam through the plant material, which vaporizes the volatile compounds. These vapors are then condensed back into liquid form, resulting in the essential oil.
Industrial Production Methods
In industrial settings, large-scale steam distillation units are used to extract the oil. The process involves the following steps:
- Harvesting the Cymbopogon winterianus leaves.
- Loading the leaves into the distillation unit.
- Passing steam through the leaves to vaporize the essential oil.
- Condensing the vapors to separate the oil from the water.
- Collecting and purifying the essential oil.
Analyse Chemischer Reaktionen
Types of Reactions
Cymbopogon winterianus herb oil undergoes various chemical reactions, including:
Oxidation: The oil can be oxidized to form various oxygenated compounds.
Reduction: Reduction reactions can modify the chemical structure of the oil, leading to different derivatives.
Substitution: The oil can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various catalysts and reagents, such as acids and bases, facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives, reduced compounds, and substituted products, each with unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Cymbopogon winterianus herb oil has a wide range of scientific research applications, including:
Chemistry: Used as a natural source of various chemical compounds for synthesis and analysis.
Biology: Studied for its antimicrobial and insect-repellent properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of perfumes, cosmetics, and cleaning products due to its pleasant aroma and antimicrobial properties.
Wirkmechanismus
The mechanism of action of Cymbopogon winterianus herb oil involves its interaction with various molecular targets and pathways. The oil’s primary components, such as citronellal, citronellol, and geraniol, exert their effects by:
Disrupting microbial cell membranes: Leading to cell lysis and death.
Inhibiting enzyme activity: Affecting metabolic pathways in microorganisms.
Scavenging free radicals: Providing antioxidant effects that protect cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Cymbopogon winterianus herb oil is unique compared to other similar compounds due to its specific chemical composition and properties. Similar compounds include:
Cymbopogon nardus (Ceylon citronella) oil: Contains different proportions of citronellal and geraniol.
Lemongrass oil: Rich in citral, with distinct aromatic properties.
Eucalyptus oil: Contains eucalyptol, with different medicinal applications.
Cymbopogon winterianus herb oil stands out due to its higher concentration of citronellal and citronellol, making it particularly effective as an insect repellent and antimicrobial agent.
Eigenschaften
CAS-Nummer |
93776-26-2 |
|---|---|
Molekularformel |
C30H12F54NO4P |
Molekulargewicht |
1507.3 g/mol |
IUPAC-Name |
azanium;bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl] phosphate |
InChI |
InChI=1S/C30H9F54O4P.H3N/c31-5(32,9(37,38)13(45,46)17(53,54)21(61,62)25(69,70)23(65,66)19(57,58)15(49,50)11(41,42)7(35,27(73,74)75)28(76,77)78)1-3-87-89(85,86)88-4-2-6(33,34)10(39,40)14(47,48)18(55,56)22(63,64)26(71,72)24(67,68)20(59,60)16(51,52)12(43,44)8(36,29(79,80)81)30(82,83)84;/h1-4H2,(H,85,86);1H3 |
InChI-Schlüssel |
JTYNPYXYRZDCAK-UHFFFAOYSA-N |
Kanonische SMILES |
C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


